d-Ribose-3-13c

Stable Isotope Labeling NMR Spectroscopy Mass Spectrometry

Standard unlabeled ribose or uniform 13C5 analogs lack the positional resolution needed for metabolic flux analysis (MFA) or RNA dynamics NMR. This site-specific C-3 label solves that limitation. - **Precise Pathway Tracing:** Isolate transketolase/transaldolase activity in the non-oxidative PPP; critical for cancer metabolism studies. - **Superior NMR Handles:** Creates isolated 1H-13C spin pairs in ribose ring; enables conformation dynamics in DNA/RNA. - **High Incorporation Yield:** Achieves 40-50% specific 13C labeling in bacterial protein backbone carbonyls (7 key amino acids).

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12408506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Ribose-3-13c
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i5+1
InChIKeyPYMYPHUHKUWMLA-MNHXOTPASA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





d-Ribose-3-13C: Position-Specific Isotopic Tracer


d-Ribose-3-13C (CAS 211947-12-5) is a stable isotope-labeled form of the naturally occurring pentose sugar d-ribose, in which the carbon atom at the third position (C-3) is specifically enriched with the non-radioactive carbon-13 isotope . This site-specific labeling enables the precise tracking of the ribose carbon backbone through metabolic pathways and structural studies, distinct from unlabeled or uniformly labeled analogs . The compound is supplied as a white crystalline solid, soluble in water, and is intended exclusively for research and analytical applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based metabolic flux analysis .

C-3 position-specific 13C labeling for metabolic tracing
Supports NMR spectroscopy and MS-based flux analysis
Water-soluble crystalline format for analytical workflows

Why Position-Specific 13C Labeling Is Critical


Substituting d-Ribose-3-13C with unlabeled d-ribose or a differently labeled isotopomer (e.g., d-Ribose-1-13C or d-Ribose-13C5) fundamentally alters the analytical outcome of an experiment. Unlabeled ribose is invisible to isotope-specific detection methods like 13C NMR or MS, precluding its use as a tracer . Furthermore, the position of the 13C label dictates which metabolic branch points or molecular conformations can be resolved. A C-1 label reports on aldehyde/hemiacetal equilibrium and initial phosphorylation [1], while a C-3 label provides specific information on the non-oxidative pentose phosphate pathway (PPP) and amino acid backbone synthesis [2]. Uniform labeling (13C5) offers no positional resolution and can lead to complex, overlapping NMR spectra that obscure key mechanistic details . Therefore, generic substitution undermines the quantitative precision and pathway-specific insights that define the utility of d-Ribose-3-13C.

Unlabeled ribose is not detectable by 13C-specific methods
C-1 or C-2 labels report different metabolic branch points
Uniform 13C5 labeling may cause spectral crowding and obscure flux details

Key Evidence for d-Ribose-3-13C Performance


Isotopic Enrichment Comparison with Other Isotopomers

For procurement, the key specification is isotopic enrichment. d-Ribose-3-13C is routinely available at a certified enrichment level of 99 atom% 13C, which matches the highest industry standard for single-site labeled sugars . This is directly comparable to the enrichment of d-Ribose-1-13C (≥95% to 99% atom% 13C) and d-Ribose-13C5 (99 atom% 13C for each of the five positions) . The data confirm that d-Ribose-3-13C meets the same rigorous quantitative specifications as its primary analogs, ensuring equivalent sensitivity and reliability in MS and NMR applications. However, the single-site labeling of d-Ribose-3-13C provides a distinct analytical advantage over uniform 13C5 labeling, which produces complex isotopomer patterns that can obscure specific metabolic fluxes .

Isotopic enrichment
Data to verify
99 atom% 13C at C-3
Comparable sensitivity; simpler isotopomer patterns for flux analysis
Vendor QC data; verify against COA
Stable Isotope Labeling NMR Spectroscopy Mass Spectrometry

Superior Amino Acid Backbone Labeling in Protein NMR

In a direct head-to-head comparison of carbon sources for site-selective protein labeling, 3-13C ribose demonstrated a unique and significant labeling profile not achievable with 1-13C or 2-13C glucose [1]. Specifically, when used as a precursor for amino acid synthesis, 3-13C ribose resulted in approximately 40–50% total 13C incorporation into the backbone carbonyl (CO) of Gly, Ala, Cys, Ser, Val, Phe, and Tyr residues [1]. In stark contrast, labeling with either 1-13C glucose or 2-13C glucose resulted in less than 5% total 13C incorporation at these same backbone CO positions [1]. This near 10-fold increase in labeling efficiency for a specific set of amino acids is a direct consequence of the C-3 position of the 13C label within the ribose molecule and its subsequent metabolic routing.

Amino acid backbone labeling
Head-to-head
≥8-fold higher 13C incorporation
Supports site-selective labeling for NMR dynamics studies
E. coli expression, specific residue set
Metabolic Flux Analysis Protein NMR Site-Selective Labeling

Synthetic Accessibility and Multi-Vendor Availability

The chemoenzymatic synthesis of 13C-labeled D-ribose isotopomers is a well-established process, with a published review demonstrating that five convenient reactions provide access to 26 of the 32 possible 13C-labeled isotopomers, including the C-3 labeled variant [1]. This synthesis accessibility translates into reliable commercial availability. Multiple vendors offer d-Ribose-3-13C as a catalog item with defined purity (e.g., 98% chemical purity, 98% atom% 13C) , contrasting with custom-synthesis-only or low-volume alternatives. For procurement, this means the compound is available from a competitive supplier landscape, including BOC Sciences, Alfa Chemistry, Bidepharm, and others, ensuring stable supply and price benchmarking . This is a key differentiator from more exotic or difficult-to-synthesize isotopomers.

Synthetic accessibility
Class-level
26 of 32 possible isotopomers accessible
Supports reliable procurement and competitive supply
Review-based synthesis route; verify vendor catalogs
Chemoenzymatic Synthesis Custom Synthesis Isotopomer Library

Proven Applications of d-Ribose-3-13C


Site-Selective Protein NMR Dynamics Studies

Procure d-Ribose-3-13C as a metabolic precursor for bacterial protein expression to achieve high (40–50%) and specific 13C incorporation into the backbone carbonyls of seven key amino acids (Gly, Ala, Cys, Ser, Val, Phe, Tyr) [1]. This site-selective enrichment creates isolated 1H-13C spin pairs ideal for NMR relaxation experiments, a capability not possible with 1-13C or 2-13C glucose which label the same positions at <5% efficiency [1].

Pentose Phosphate Pathway Flux Analysis by 13C-MFA

Use d-Ribose-3-13C in metabolic flux analysis (MFA) to specifically trace the fate of the C-3 carbon atom through the non-oxidative branch of the pentose phosphate pathway . Unlike uniform 13C5-ribose, the single C-3 label yields a simpler isotopomer pattern, enabling more precise quantification of transketolase and transaldolase activities [2]. This is critical for studying metabolic reprogramming in cancer and metabolic disorders [3].

Nucleic Acid and Nucleoside Structural Studies by 13C NMR

Employ d-Ribose-3-13C as a building block for the synthesis of site-specifically labeled nucleosides or oligonucleotides . The C-3 13C label provides a distinct NMR handle for resolving the conformation and dynamics of the ribose ring in RNA and DNA, aiding in the study of nucleic acid structure-function relationships and drug-target interactions .

Application
Selection Property
Validation Focus
Protein NMR dynamics studies
Site-selective amino acid backbone labeling
Confirm isolated spin-pair formation
Pentose phosphate pathway flux analysis
Single-site C-3 label for simpler isotopomer patterns
Verify transketolase/transaldolase flux quantification
Nucleic acid structural studies
Site-specific 13C NMR handle at ribose C-3
Confirm resonance assignment and ring dynamics
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